2,2'-Dihydroxyazobenzene
Overview
Description
2,2’-Dihydroxyazobenzene is an organic compound with the molecular formula C12H10N2O2. It is a derivative of azobenzene, characterized by the presence of two hydroxyl groups attached to the benzene rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxyazobenzene can be synthesized from o-nitrophenol through a multi-step process. The hydroxyl groups are initially blocked via acetal formation, followed by reductive coupling to form the azobenzene structure. Finally, acid hydrolysis is performed to regenerate the hydroxyl groups .
Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Dihydroxyazobenzene involves similar steps but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dihydroxyazobenzene undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used.
Reduction: Reducing agents like sodium dithionite are employed.
Substitution: Alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Various oxidized forms of the compound.
Reduction: Hydrazine derivatives.
Substitution: Ethers and esters of 2,2’-Dihydroxyazobenzene
Scientific Research Applications
2,2’-Dihydroxyazobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dihydroxyazobenzene involves its ability to undergo photoisomerization, switching between E and Z isomers upon exposure to light. This property is exploited in various applications, including molecular switches and photoactive drug delivery systems . Additionally, it inhibits ADP ribosyl cyclase, affecting the production of cyclic ADP-ribose and influencing calcium signaling pathways .
Comparison with Similar Compounds
2,2’-Dihydroxyazobenzene is compared with other azobenzene derivatives such as:
Azobenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’-Azotoluene: Contains methyl groups instead of hydroxyl groups, affecting its chemical properties and applications.
Uniqueness: The presence of hydroxyl groups in 2,2’-Dihydroxyazobenzene enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEVWPNAOCPRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062132 | |
Record name | 2,2'-Azobisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-14-8, 34379-04-9 | |
Record name | 2,2′-Dihydroxyazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-Dihydroxyazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888HE6E7NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2′-Dihydroxyazobenzene?
A1: 2,2′-Dihydroxyazobenzene has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.
Q2: What are the key structural features of DHAB?
A2: DHAB contains an azobenzene core (–N=N–) with two phenyl rings attached. Crucially, each phenyl ring bears a hydroxyl (–OH) group at the ortho position relative to the azo group. These hydroxyl groups influence the molecule's reactivity, complexation properties, and tautomeric behavior. []
Q3: What spectroscopic techniques are useful for characterizing DHAB?
A3: Several techniques are valuable for characterizing DHAB, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, such as the characteristic vibrations of the azo (N=N) and hydroxyl (O–H) groups. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of DHAB, particularly regarding its tautomeric forms and complexation with metal ions. Both 1H and 15N NMR studies have been reported. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, particularly those associated with the azo group, which exhibits strong absorption in the UV-Vis region. [, ]
Q4: How does DHAB interact with metal ions?
A4: DHAB acts as a tridentate ligand, meaning it can bind to metal ions through three donor atoms: the two oxygen atoms of the hydroxyl groups and one of the nitrogen atoms from the azo group. This forms stable, often brightly colored, metal chelates. [, , ]
Q5: What factors influence the stability of DHAB-metal complexes?
A5: The stability of these complexes depends on several factors, including:
- Metal ion identity: Different metal ions exhibit varying affinities for DHAB. For instance, Cu2+ generally forms more stable complexes than Co2+ or Ni2+. []
- Ligand substituents: The presence and nature of substituents on the DHAB molecule can influence electron density and steric hindrance, thereby impacting complex stability. [, ]
- Solution pH: The pH of the solution affects the ionization state of the hydroxyl groups on DHAB, which in turn influences its ability to bind metal ions. [, ]
Q6: What are some applications of DHAB-metal complexes?
A6: DHAB and its derivatives have been explored for various applications, including:
- Analytical Chemistry: DHAB forms colored complexes with specific metal ions, enabling their detection and quantification via spectrophotometry. This property makes DHAB valuable for determining trace amounts of metals in environmental samples like natural waters and biological fluids like serum. [, , , , , , ]
- Separation Science: The differential complexation of DHAB with various metal ions allows for their separation using techniques like high-performance liquid chromatography (HPLC). [, , , , ]
- Materials Science: DHAB derivatives incorporated into polymers can impart metal-binding properties, creating materials suitable for applications such as metal ion recovery from solutions. [, , ]
Q7: Does DHAB exhibit biological activity?
A7: Yes, DHAB has been identified as an inhibitor of ADP-ribosyl cyclase (ADPRC), an enzyme involved in calcium signaling pathways. [, , ]
Q8: What are the downstream effects of DHAB's inhibition of ADPRC?
A8: By inhibiting ADPRC, DHAB can attenuate the sustained increase in intracellular calcium levels ([Ca2+]i) mediated by cyclic ADP-ribose (cADPR). This inhibition has been linked to the attenuation of Angiotensin II-induced cardiac hypertrophy in cellular and animal models. [, ]
Q9: What is known about the environmental impact and degradation of DHAB?
A9: While DHAB shows promise in various applications, its potential environmental impact requires careful consideration. Research on its degradation pathways, ecotoxicological effects, and potential for bioaccumulation is crucial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.